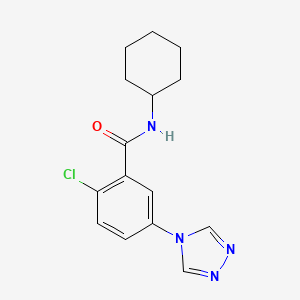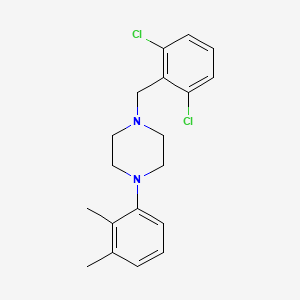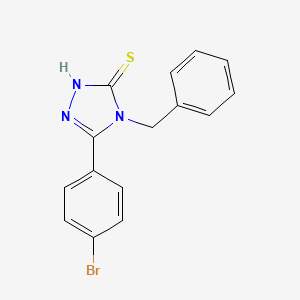![molecular formula C19H22N2O4 B5773938 N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned due to concerns over its potential health risks. Despite this, GW501516 has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide works by activating PPARδ receptors, which are found in various tissues throughout the body. When activated, these receptors promote the expression of genes involved in fatty acid oxidation and energy metabolism. This leads to increased fat burning and improved energy production, which can help to improve metabolic health and athletic performance.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including:
1. Increased fatty acid oxidation: this compound has been shown to increase the expression of genes involved in fatty acid oxidation, leading to increased fat burning and improved energy production.
2. Improved insulin sensitivity: this compound has been shown to improve insulin sensitivity, which can help to prevent the development of metabolic diseases such as type 2 diabetes.
3. Enhanced endurance: this compound has been shown to enhance endurance by increasing the use of fat as an energy source, which can help to delay the onset of fatigue during prolonged exercise.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has several advantages and limitations for lab experiments. Some advantages include its ability to activate PPARδ receptors, its potential applications in the treatment of metabolic and cardiovascular diseases, and its ability to enhance athletic performance. However, some limitations include its potential health risks and the fact that its use has been banned in many countries.
Orientations Futures
There are several future directions for the study of N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide. Some potential areas of research include:
1. The development of safer and more effective PPARδ agonists: Despite its potential health risks, the activation of PPARδ receptors remains a promising target for the treatment of metabolic and cardiovascular diseases. Future research could focus on the development of safer and more effective PPARδ agonists that do not have the same health risks as this compound.
2. The investigation of this compound's effects on other physiological systems: While much of the research on this compound has focused on its effects on metabolism and athletic performance, there is still much to be learned about its effects on other physiological systems, such as the immune system and the central nervous system.
3. The investigation of this compound's potential applications in cancer treatment: Some studies have suggested that this compound may have potential applications in the treatment of cancer, due to its ability to inhibit the growth of cancer cells. Future research could focus on exploring this potential application in more detail.
Conclusion
In conclusion, this compound is a synthetic drug that has been widely studied for its potential applications in scientific research. Despite its potential health risks, it remains a promising target for the treatment of metabolic and cardiovascular diseases, as well as for enhancing athletic performance. Future research could focus on the development of safer and more effective PPARδ agonists, as well as exploring its potential applications in other physiological systems and in cancer treatment.
Méthodes De Synthèse
N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the condensation of 2-methoxyphenol with ethyl chloroacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-methoxyphenoxy)acetic acid hydrazide. The final step involves the reaction of this compound with 4-chlorobutanoyl chloride to form this compound.
Applications De Recherche Scientifique
N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been widely studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the activation of PPARδ receptors, increased fatty acid oxidation, and improved insulin sensitivity. These effects make it a potential candidate for the treatment of metabolic and cardiovascular diseases, as well as for enhancing athletic performance.
Propriétés
IUPAC Name |
N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-8-18(22)20-14-9-4-5-10-15(14)21-19(23)13-25-17-12-7-6-11-16(17)24-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBPDUBKULZMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)


![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)



![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)

![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)

